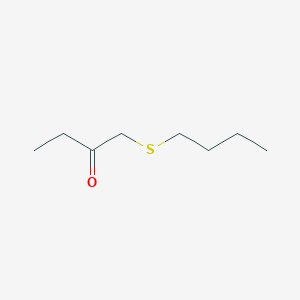![molecular formula C20H18N4O B14195638 4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol CAS No. 849200-11-9](/img/structure/B14195638.png)
4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine is an organic compound characterized by the presence of an alkyne group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine typically involves the reaction of 3-methylbutan-1-amine with but-3-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The amine group can interact with biological molecules, potentially affecting enzyme activity or protein function. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine is unique due to its specific combination of an alkyne group and an amine group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
849200-11-9 |
|---|---|
Molekularformel |
C20H18N4O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[8-(2,6-dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-4-3-5-14(2)19(13)23-20-18-10-21-12-24(18)17(11-22-20)15-6-8-16(25)9-7-15/h3-12,25H,1-2H3,(H,22,23) |
InChI-Schlüssel |
OECWEYYAZBUCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


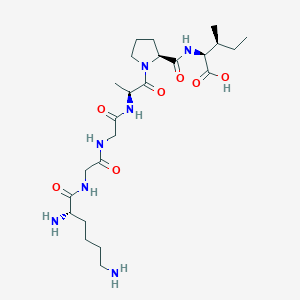
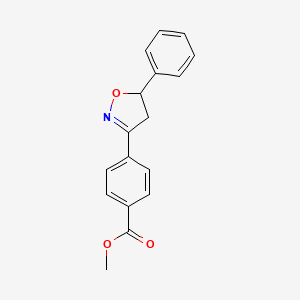
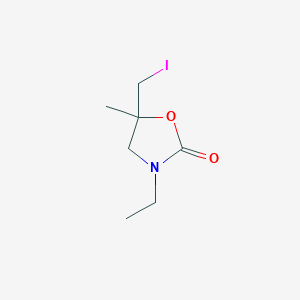
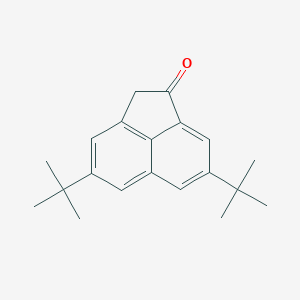
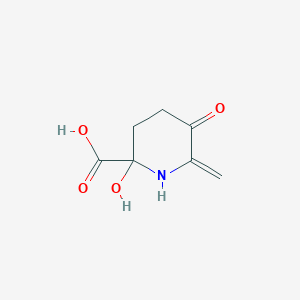
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
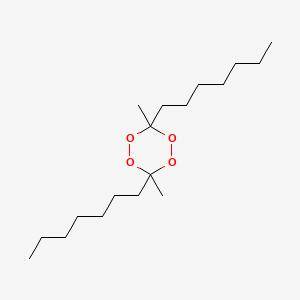

![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
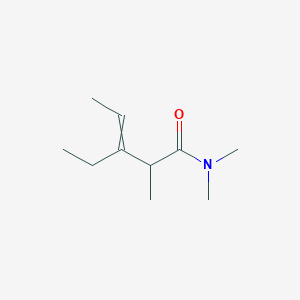
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
